5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one
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Overview
Description
5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one is a heterocyclic organic compound that features a pyrimidine ring substituted with hydroxymethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one typically involves the reaction of 2-methyl-4,5-dihydroxypyrimidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor under controlled temperature and pressure conditions. This method ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one can undergo oxidation to form 5-formyl-2-methyl-5H-pyrimidin-4-one.
Reduction: The compound can be reduced to form 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-ol.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5-formyl-2-methyl-5H-pyrimidin-4-one
Reduction: 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-ol
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Scientific Research Applications
5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of antiviral and anticancer agents.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for understanding biological pathways involving pyrimidine derivatives.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Industry: The compound is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
5-(hydroxymethyl)furfural: A related compound with a furan ring instead of a pyrimidine ring.
5-(hydroxymethyl)-2-furancarboxaldehyde: Another similar compound with a furan ring and an aldehyde group.
5-formyl-2-methyl-5H-pyrimidin-4-one: An oxidized form of 5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H8N2O2 |
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Molecular Weight |
140.14 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-methyl-5H-pyrimidin-4-one |
InChI |
InChI=1S/C6H8N2O2/c1-4-7-2-5(3-9)6(10)8-4/h2,5,9H,3H2,1H3 |
InChI Key |
VWQIVGGLUAMHRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C(C=N1)CO |
Origin of Product |
United States |
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